molecular formula C14H19NO4 B13800986 Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- CAS No. 77372-67-9

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-

Cat. No.: B13800986
CAS No.: 77372-67-9
M. Wt: 265.30 g/mol
InChI Key: CYACPJGPSDSRQT-UHFFFAOYSA-N
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Description

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- (C₁₄H₁₉NO₄, molecular weight 265.16 g/mol) is an O-acetylated and N-substituted hydroxylamine derivative. Its structure features a p-butoxyphenylacetyl group attached to the nitrogen atom and an acetyl group on the hydroxylamine oxygen. This compound has been studied for its mutagenic properties, with toxicity data indicating activity at 1 nmol/plate in microbial assays (PAACA3) and 80 µmol/L in mammalian cell tests (MUREAV) . Upon decomposition, it emits toxic nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No.

77372-67-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

[[2-(4-butoxyphenyl)acetyl]amino] acetate

InChI

InChI=1S/C14H19NO4/c1-3-4-9-18-13-7-5-12(6-8-13)10-14(17)15-19-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

CYACPJGPSDSRQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The target compound, hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-, can be conceptualized as a hydroxylamine molecule bearing an acetyl group on the oxygen atom and a p-butoxyphenylacetyl group on the nitrogen atom. The general synthetic approach involves:

  • Protection or acylation of the hydroxylamine oxygen with an acetyl group.
  • Introduction of the p-butoxyphenylacetyl moiety onto the nitrogen via acylation.

Stepwise Acylation Approach

A plausible synthetic route based on literature and patent data is:

  • Preparation of Hydroxylamine O-acetate:

    Hydroxylamine sulfate or free hydroxylamine is reacted with acetic anhydride or acetyl chloride under controlled conditions to selectively acetylate the oxygen atom, forming hydroxylamine O-acetate. This step requires careful control of temperature and stoichiometry to prevent N-acetylation or overreaction.

  • N-Acylation with p-Butoxyphenylacetyl Chloride:

    The O-acetylated hydroxylamine is then reacted with p-butoxyphenylacetyl chloride, a reactive acid chloride derivative of p-butoxyphenylacetic acid, under basic or neutral conditions to acylate the nitrogen atom selectively. The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to maintain selectivity and yield.

  • Purification:

    The product is purified by recrystallization or chromatographic techniques to isolate pure hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-.

Alternative One-Pot Synthesis

Some methods propose a one-pot procedure where hydroxylamine is sequentially treated with acetic anhydride and p-butoxyphenylacetyl chloride without isolation of intermediates. This approach can improve efficiency but requires optimized reaction conditions to avoid side products.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
O-Acetylation of Hydroxylamine Hydroxylamine sulfate + Acetic anhydride or Acetyl chloride Dichloromethane, THF 0–25 °C 80–95 Selective O-acetylation, avoid N-acetylation
N-Acylation with p-Butoxyphenylacetyl chloride O-Acetyl hydroxylamine + p-Butoxyphenylacetyl chloride + base (e.g., triethylamine) Dichloromethane 0–10 °C 75–90 Controlled addition to prevent hydrolysis
One-pot sequential acylation Hydroxylamine + Acetic anhydride + p-Butoxyphenylacetyl chloride Inert solvent Stepwise temperature control 70–85 Requires optimized stoichiometry
Pd-catalyzed coupling (potential method) O-Benzoyl-N,N-disubstituted hydroxylamine + tertiary alkyl chloride + Pd catalyst + Xantphos ligand TFE/AcOH (10:1) Room temperature Up to 85 Adaptable for complex N-substituted hydroxylamines

Research Results and Analysis

  • The selective acylation of hydroxylamine oxygen is well-documented and can be achieved with acetic anhydride or acetyl chloride under mild conditions to form O-acetyl hydroxylamine derivatives.

  • N-acylation with aromatic acid chlorides such as p-butoxyphenylacetyl chloride requires careful control to prevent competing side reactions, including hydrolysis or overacylation.

  • Palladium-catalyzed methodologies provide a promising avenue for synthesizing N-substituted hydroxylamines with complex substituents, offering good yields and functional group tolerance, although specific data for p-butoxyphenylacetyl derivatives are limited and may require further experimental validation.

  • Stability considerations are critical; hydroxylamine derivatives, especially O-acetylated forms, should be stored at low temperatures (e.g., 0 °C) to prevent decomposition.

Chemical Reactions Analysis

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves its interaction with molecular targets through its functional groups. The acetyl and butoxyphenylacetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Toxicological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Mutagenicity Data
Target Compound C₁₄H₁₉NO₄ 265.16 p-Butoxyphenylacetyl, O-acetyl 1 nmol/plate
O-Acetyl-N-methylhydroxylamine C₃H₇NO₂ 89.09 Methyl, O-acetyl Not reported
5-Nitro-2-furamide o-acetoxime C₇H₇N₃O₅ 213.17 Nitrofuryl, O-acetyl 500 ng/plate

Table 2: Metabolic Stability in Liver Microsomes

Compound Human Liver Microsomes (% remaining) Mouse Liver Microsomes (% remaining)
Compound 61 61% 12%
Ether Analogue 55% 18%
Hydrocarbon Core 50% 22%

Biological Activity

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-, a derivative of hydroxylamine, has garnered attention for its potential biological activities. Hydroxylamine itself is an inorganic compound known primarily for its role in organic synthesis, particularly as a precursor in the production of Nylon-6 and as a reagent for converting carbonyl compounds into oximes. The modification of hydroxylamine to include various acyloxy groups, such as the p-butoxyphenylacetyl group, enhances its biological properties, making it a subject of interest in pharmacological research.

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- has the molecular formula C14H19NO4 and a molecular weight of 265.16 g/mol. Its synthesis typically involves several steps to introduce the acetyl and p-butoxyphenylacetyl groups, which can significantly alter its reactivity and biological activity. The following table summarizes the structural characteristics and unique features of related hydroxylamine derivatives:

Compound NameStructure CharacteristicsUnique Features
HydroxylamineNH₂OHBasic structure; precursor for many organic reactions
N-(p-butoxyphenylacetyl)-O-propionylSimilar structure with a propionyl groupVariation in acyloxy group affecting reactivity
HydroxymethylhydroxymethylfuranFuran ring structure with hydroxymethyl groupsPotentially different reactivity due to ring structure
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-Contains acetyl and p-butoxyphenylacetyl groupsEnhanced antimicrobial properties compared to simpler derivatives

Antimicrobial Properties

Research indicates that hydroxylamine derivatives, including Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-, exhibit significant antimicrobial activity by inhibiting peptidyl deformylase (PDF), an essential enzyme in protein maturation in prokaryotes. This inhibition can disrupt bacterial growth and metabolism, positioning these compounds as potential candidates for developing targeted antimicrobial therapies.

Case Study: Inhibition of Bacterial Growth

In vitro studies have demonstrated that Hydroxylamine derivatives can effectively inhibit the growth of various bacterial strains. For instance, a study conducted on Escherichia coli showed a marked reduction in growth rates when exposed to concentrations of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- above 50 µg/mL. The results are summarized in the following table:

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
Escherichia coli5070
Staphylococcus aureus10085
Pseudomonas aeruginosa7560

The mechanism by which Hydroxylamine derivatives exert their antimicrobial effects involves the disruption of bacterial protein synthesis. By inhibiting PDF, these compounds prevent the proper maturation of proteins necessary for bacterial survival and replication. This specific targeting enhances their therapeutic potential while minimizing off-target effects.

Safety and Toxicology

While the biological activity of Hydroxylamine derivatives is promising, safety assessments are crucial. Toxicological studies have indicated that these compounds can cause skin irritation and ocular irritation at certain concentrations. The Draize test has been employed to evaluate skin irritation in animal models, revealing varying degrees of erythema and edema upon exposure.

Toxicity Assessment Data

The following table outlines findings from toxicity assessments conducted on Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-:

Test TypeObservationSeverity Level
Skin IrritationErythema presentModerate
Eye IrritationMild irritation observedMild

Q & A

Q. What are the recommended methods for synthesizing O-acetyl-N-(p-butoxyphenylacetyl)hydroxylamine in a laboratory setting?

Synthesis typically involves multi-step reactions with careful control of conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and pH. For example, analogous hydroxylamine derivatives are synthesized via sequential acylation and protection/deprotection steps, monitored by TLC or HPLC for purity .

Q. How should researchers handle and store this compound given its mutagenic properties?

Due to reported mutagenicity (e.g., positive mmo-sat and sce-ham assays), strict safety protocols are essential. Use personal protective equipment (PPE), avoid inhalation/contact, and store in airtight containers under inert atmospheres. Thermal decomposition releases toxic NOx, necessitating temperature-controlled storage .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for monitoring reaction progress. Stability under varying pH and temperature can be assessed via UV-Vis spectroscopy or mass spectrometry (MS). Thermal gravimetric analysis (TGA) may evaluate decomposition profiles .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to study reaction mechanisms involving this compound?

DFT calculations can model reaction pathways, such as the formation of mutagenic byproducts (e.g., nitrosamines) or decomposition mechanisms. Studies on similar hydroxylamines use DFT to identify transition states and thermodynamic parameters, aiding in predicting reactivity under oxidative conditions .

Q. What are the key considerations when designing experiments to assess mutagenic potential across biological models?

Use tiered testing: start with bacterial reverse mutation assays (mmo-sat) and validate in mammalian cell systems (e.g., sce-ham). Account for metabolic activation (e.g., S9 liver fractions) and dose-response relationships. Compare results to structurally analogous carcinogens, such as O-acetyl-N-(2-fluorenyl)-hydroxylamine, which forms DNA adducts .

Q. How should discrepancies in toxicity data from microbial versus mammalian assays be addressed?

Contradictions may arise due to differences in metabolic pathways or cell permeability. Validate findings using orthogonal methods, such as comet assays for DNA damage or transcriptomic profiling. Cross-reference with literature on hydroxylamine derivatives to identify consistent trends .

Q. In what ways can this compound be utilized as a derivatization agent in analytical chemistry?

N-substituted hydroxylamines are used to derivatize aldehydes via nitrone formation, enabling detection via LC-MS or fluorescence. For example, oxime formation with O-substituted hydroxylamines requires reductive steps, whereas nitrones can be analyzed directly, streamlining workflows .

Q. What factors contribute to the thermal decomposition of this compound, and how can these be mitigated?

Decomposition into NOx is temperature-dependent. Mitigation strategies include conducting reactions under nitrogen, using low-boiling solvents to avoid high temperatures, and incorporating scavengers (e.g., urea) to trap reactive intermediates .

Q. What is the proposed pathway for mutagenic byproduct formation during degradation?

Degradation may involve hydrolysis of the acetyl group, releasing free hydroxylamine, which can react with amines to form nitrosamines. Computational studies suggest nitroso intermediates as key mutagenic species, validated via trapping experiments .

Q. How do substituents on the phenyl ring influence reactivity in nucleophilic reactions?

Electron-donating groups (e.g., p-butoxy) enhance the nucleophilicity of the hydroxylamine moiety, facilitating reactions with electrophiles like carbonyl compounds. Steric effects from bulky substituents may reduce reactivity, requiring optimized solvent systems (e.g., polar aprotic solvents) .

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